

# Early clinical trial results for TP-3654

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Compound of Interest				
Compound Name:	TP-3654			
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An In-depth Technical Guide to the Early Clinical Trial Results of TP-3654

## Introduction

**TP-3654**, also known as nuvisertib, is an orally available, investigational, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase. [1][2] It is currently under evaluation in a Phase 1/2 clinical trial for patients with relapsed or refractory myelofibrosis (MF), a hematological malignancy characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[3][4] The rationale for targeting PIM1 stems from its significant upregulation in the hematopoietic cells of MF patients, where it plays a role in modulating cytokine-induced signaling pathways like PI3K/AKT and JAK/STAT that are central to the disease's pathogenesis.[5] Preclinical data have demonstrated that **TP-3654** can reduce spleen size and bone marrow fibrosis in murine models of MF, supporting its clinical investigation.[2][6]

## **Mechanism of Action and PIM1 Signaling**

PIM1 is a constitutively active serine/threonine kinase that functions as a proto-oncogene.[1][7] Its expression is primarily regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is a key signaling node in MF.[8][9] Pro-inflammatory cytokines, which are elevated in MF, activate the JAK/STAT pathway, leading to the transcription of target genes, including PIM1.[4][7]

Once expressed, PIM1 kinase phosphorylates a wide array of downstream substrates involved in cell cycle progression, survival, and proliferation.[7][8] It can create a positive feedback loop by enhancing the activity of NF-kB, which in turn increases the production of cytokines like IL-6

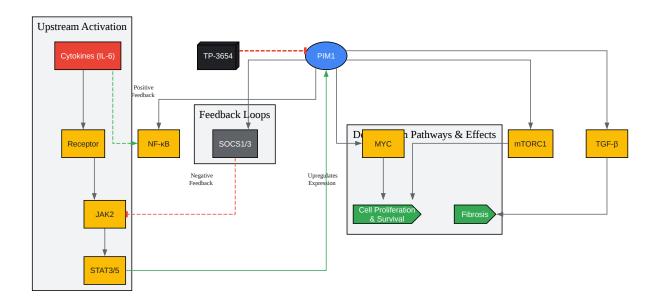




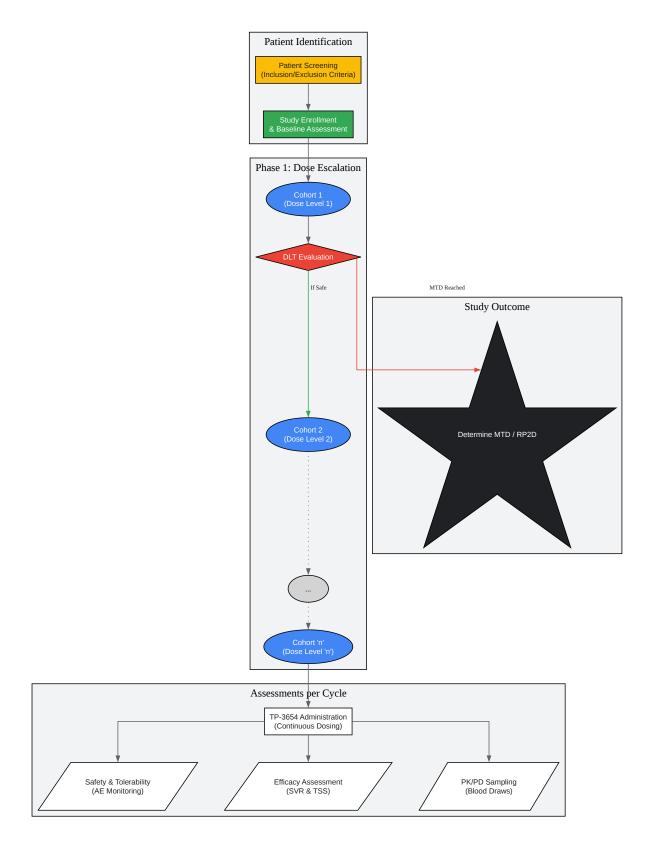


that further stimulate the JAK/STAT-PIM1 axis.[7] Conversely, PIM1 can also engage in negative feedback by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[7] **TP-3654** selectively binds to and inhibits PIM1 kinase, thereby preventing the activation of these downstream pathways and inhibiting the proliferation of cells that overexpress PIM1.[1] Preclinical studies have shown that **TP-3654** treatment inhibits mTORC1, MYC, and TGF-β signaling in Jak2V617F mutant cells.[6]









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